molecular formula C10H10BrN3O B13598940 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B13598940
M. Wt: 268.11 g/mol
InChI Key: DFZSFQSACXTKPF-UHFFFAOYSA-N
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Description

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, which is attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. One common method involves the cyclization of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by the reduction of the resulting pyrazolone intermediate to yield the desired pyrazol-3-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3O/c1-15-9-4-6(2-3-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)

InChI Key

DFZSFQSACXTKPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=NN2)N)Br

Origin of Product

United States

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